molecular formula C21H27FN4 B11324639 N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11324639
M. Wt: 354.5 g/mol
InChI Key: JZWGFWWPMMLDST-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Position 2: Methyl group.
  • Position 3: 4-Fluorophenyl substituent.
  • Position 5: Bulky tert-butyl group.
  • Position 7: N-(butan-2-yl)amine, a branched alkyl chain.

The tert-butyl group enhances steric hindrance and lipophilicity, while the 4-fluorophenyl moiety contributes to π-stacking interactions in biological targets. The branched butan-2-yl chain may improve metabolic stability compared to linear alkylamines .

Properties

Molecular Formula

C21H27FN4

Molecular Weight

354.5 g/mol

IUPAC Name

N-butan-2-yl-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H27FN4/c1-7-13(2)23-18-12-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-8-10-16(22)11-9-15/h8-13,23H,7H2,1-6H3

InChI Key

JZWGFWWPMMLDST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyrimidine derivatives, and various alkylating agents. The key steps in the synthesis may involve:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole and pyrimidine precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the butan-2-yl, tert-butyl, and 4-fluorophenyl groups can be carried out using appropriate alkylating agents and halogenated compounds in the presence of catalysts such as palladium or copper.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated compounds, alkylating agents, and catalysts such as palladium or copper in solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound Name Position 5 Substituent Position 3 Substituent Position 7 Amine Substituent Molecular Weight (g/mol) Key References
Target Compound tert-butyl 4-fluorophenyl butan-2-yl ~367.47
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-fluorophenyl 2-methoxyethyl 356.45
3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine methyl 4-fluorophenyl 2-methylpropyl (isobutyl) 366.36
3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) methyl 4-fluorophenyl pyridin-2-ylmethyl Not reported
3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) phenyl 4-fluorophenyl (6-methylpyridin-2-yl)methyl 409.17

Key Observations :

  • Position 5 : Bulky tert-butyl in the target compound may enhance target selectivity over smaller groups (e.g., methyl or phenyl) by occupying hydrophobic pockets in enzymes .
  • Position 7 : Branched alkylamines (butan-2-yl) show higher metabolic stability than arylalkylamines (e.g., pyridin-2-ylmethyl) due to reduced oxidative metabolism .
  • Position 3 : The 4-fluorophenyl group is conserved across analogs, suggesting its critical role in target binding via halogen bonding or hydrophobic interactions .

Table 2: Anti-Mycobacterial Activity of Selected Analogs (MIC90, μM)

Compound ID Substituent at Position 5 Substituent at Position 7 MIC90 (μM) Reference
32 () 4-fluorophenyl pyridin-2-ylmethyl 0.12
47 () phenyl (6-methylpyridin-2-yl)methyl 0.25
Target Compound tert-butyl butan-2-yl Not reported

Insights :

  • Compound 32 (5-fluorophenyl, pyridin-2-ylmethyl) exhibits potent anti-mycobacterial activity (MIC90 = 0.12 μM), likely due to optimal steric and electronic interactions .
  • The target compound’s tert-butyl group may reduce activity against mycobacteria compared to 32 but improve pharmacokinetic properties (e.g., half-life) .

Table 3: Physicochemical Properties

Compound Melting Point (°C) Purity (HPLC) Synthetic Yield (%)
Target Compound Not reported
3 () Not reported Synthesized via 2-step reaction (reflux in ethanol)
47 () 177–180 99.1% 64%
5-tert-butyl-N-(2-methoxyethyl) analog () Not reported Requires Boc protection/deprotection steps

Synthetic Notes:

  • The target compound can likely be synthesized via nucleophilic substitution of a 7-chloropyrazolo[1,5-a]pyrimidine precursor with butan-2-ylamine, analogous to methods in and .
  • tert-butyl and 4-fluorophenyl groups are introduced via Suzuki coupling or direct alkylation .

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